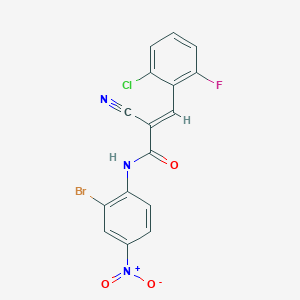

(R)-1-(4-Bromothiophen-2-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

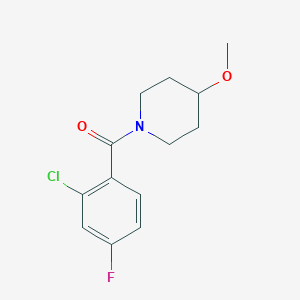

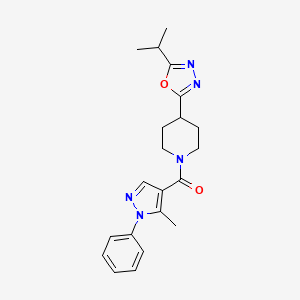

The compound 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethanol and 2-(4-Bromothiophen-2-yl)ethanol are related to the compound you mentioned. They contain a bromothiophenyl group attached to an ethanol or aminoethanol group .

Molecular Structure Analysis

The molecular structure of these compounds likely involves a bromothiophenyl group attached to an ethanol or aminoethanol group . For a more accurate structure, please refer to a chemical database or a professional chemist.Applications De Recherche Scientifique

Chemoenzymatic Synthesis Applications :

- (R)-1-(4-Bromothiophen-2-yl)ethanol has been used in the chemoenzymatic synthesis of furan-based alcohols. For instance, studies have shown that Candida antarctica lipase B can be used for enantioselective acylation of certain alcohols, including those with bromophenyl groups similar to (R)-1-(4-Bromothiophen-2-yl)ethanol (Hara et al., 2013).

Pharmaceutical Intermediate Synthesis :

- This compound is important in the synthesis of pharmaceutical intermediates. For example, the asymmetric reduction of related halogenated compounds has been studied for producing key pharmaceutical intermediates, including enantiomerically pure alcohols (Ni et al., 2012).

Biocatalysis and Green Chemistry :

- Recombinant whole-cell-mediated reduction processes have been developed for the efficient biocatalytic preparation of optically pure compounds, including alcohols similar to (R)-1-(4-Bromothiophen-2-yl)ethanol. Such processes highlight the application of biocatalysis in producing enantiomerically pure compounds (Chen et al., 2019).

Photochemical Applications :

- The compound has been modified for use in studying the photochemical and photophysical properties of certain derivatives. For instance, it was used in the synthesis of phthalocyanine derivatives, which were then analyzed for their photophysical properties (Ramos et al., 2015).

Ethanol Synthesis from Syngas :

- Research has also explored the mechanism of ethanol synthesis from syngas, where Rh-based catalysts were used. This research is relevant to the synthesis of ethanol and its derivatives, potentially including (R)-1-(4-Bromothiophen-2-yl)ethanol (Choi & Liu, 2009).

Asymmetric Synthesis in Drug Development :

- It has been employed in the asymmetric synthesis of chiral intermediates for drugs, demonstrating its significance in the pharmaceutical industry (Hamada et al., 2001).

Mécanisme D'action

Propriétés

IUPAC Name |

(1R)-1-(4-bromothiophen-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTFBIIZOCHASS-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CS1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-Bromothiophen-2-yl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2472180.png)

![Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B2472184.png)

![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2472185.png)

![6-Cyano-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2472186.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2472191.png)

![8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B2472199.png)